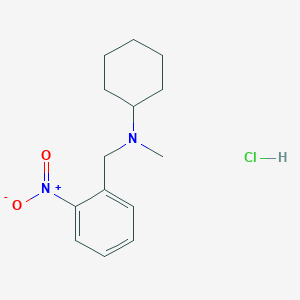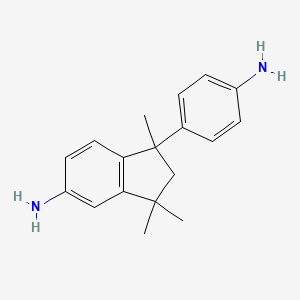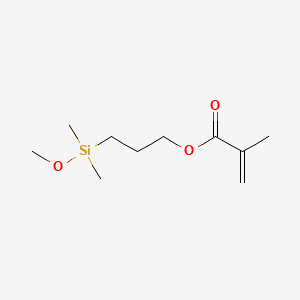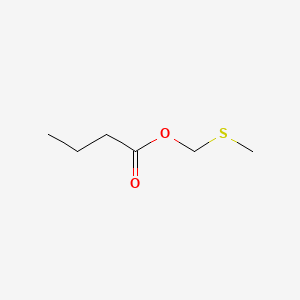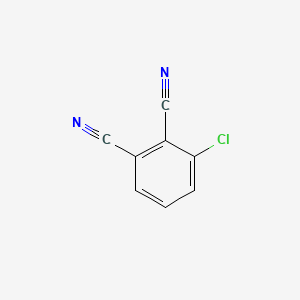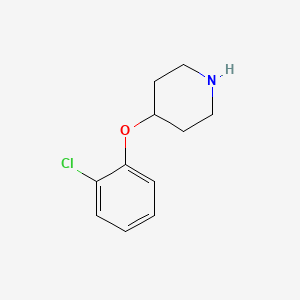
4-(2-Chlorophenoxy)piperidine
概要
説明
4-(2-Chlorophenoxy)piperidine is a chemical compound with the molecular formula C11H14ClNO . It is used for proteomics research . The molecular weight of this compound is 211.69 .
Synthesis Analysis
Piperidine derivatives, such as 4-(2-Chlorophenoxy)piperidine, can be synthesized through various methods. Some of these methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 4-(2-Chlorophenoxy)piperidine consists of a piperidine ring attached to a chlorophenoxy group . The molecular weight of this compound is 211.69 .
Chemical Reactions Analysis
The synthesis of piperidine derivatives involves various intra- and intermolecular reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Chlorophenoxy)piperidine include a molecular weight of 211.69 and a density of 1.2±0.1 g/cm3 . The boiling point of this compound is 310.4±32.0°C at 760 mmHg .
科学的研究の応用
Metabolic Studies
4-(2-Chlorophenoxy)piperidine and its derivatives have been investigated for their metabolic effects. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been found to reduce food intake and weight gain in obese rats (Massicot, Steiner, & Godfroid, 1985). Additionally, it has been shown to affect the satiety center, reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Structural and Optical Studies
Piperidine derivatives have also been the subject of structural and optical studies. Research on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime has provided insights into their crystal structures, molecular interactions, and thermal properties (Karthik et al., 2021).
Medicinal Chemistry
In the field of medicinal chemistry, 4-(2-Chlorophenoxy)piperidine and its analogues have been explored as ligands at human dopamine receptors, contributing to the understanding of receptor affinity and selectivity (Rowley et al., 1997).
Pharmaceutical Applications
In pharmaceutical research, specific piperidine compounds have been investigated for their potential as gastric antisecretory agents, contributing to the development of nonanticholinergic drugs for peptic ulcer disease (Scott et al., 1983).
Corrosion Inhibition
Piperidine derivatives have been evaluated for their effectiveness in inhibiting copper corrosion in acidic environments, demonstrating the potential for industrial applications (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Safety And Hazards
将来の方向性
Piperidines, including 4-(2-Chlorophenoxy)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
4-(2-chlorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFOBRFGIFRVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397571 | |
| Record name | 4-(2-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)piperidine | |
CAS RN |
245057-65-2 | |
| Record name | 4-(2-Chlorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245057-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

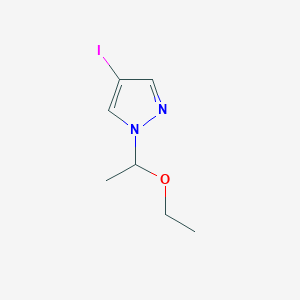
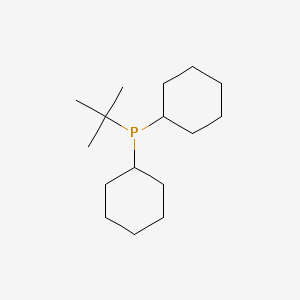
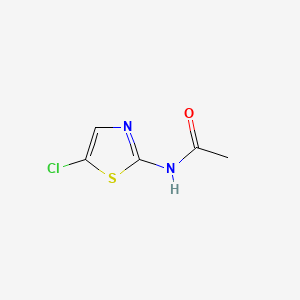
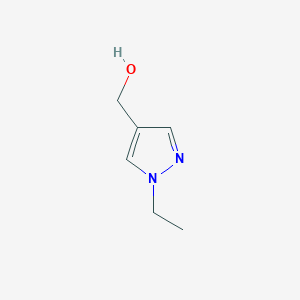
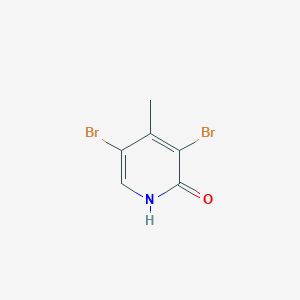
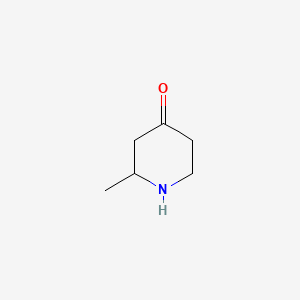
![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)
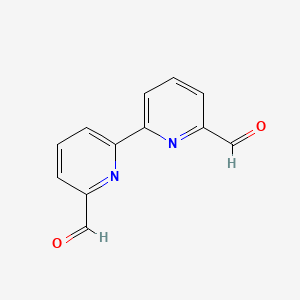
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)
